N-(4-methylphenyl)-1-phenylmethanimine;phosphoric acid
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Overview
Description
N-(4-methylphenyl)-1-phenylmethanimine;phosphoric acid is a compound that combines an imine functional group with a phosphoric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-phenylmethanimine typically involves the condensation of 4-methylbenzaldehyde with aniline under acidic conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. The phosphoric acid component can be introduced through a subsequent reaction with phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-phenylmethanimine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-methylphenyl)-1-phenylmethanimine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-1-phenylmethanimine;phosphoric acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The phosphoric acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1-phenylmethanimine: Lacks the phosphoric acid component.
N-(4-methylphenyl)-1-phenylmethanamine: Contains an amine group instead of an imine.
N-(4-methylphenyl)-1-phenylmethanol: Contains a hydroxyl group instead of an imine.
Properties
CAS No. |
62729-77-5 |
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Molecular Formula |
C14H16NO4P |
Molecular Weight |
293.25 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-phenylmethanimine;phosphoric acid |
InChI |
InChI=1S/C14H13N.H3O4P/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;1-5(2,3)4/h2-11H,1H3;(H3,1,2,3,4) |
InChI Key |
RANJJCWXKCPSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CC=C2.OP(=O)(O)O |
Origin of Product |
United States |
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